molecular formula C8H15N B1314372 Bicyclo[3.2.1]octan-3-amine CAS No. 736867-32-6

Bicyclo[3.2.1]octan-3-amine

Cat. No.: B1314372
CAS No.: 736867-32-6
M. Wt: 125.21 g/mol
InChI Key: IWYGEIZENRQYSA-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octan-3-amine: is a bicyclic amine compound characterized by its unique bicyclo[3.2.1]octane framework. This structure is notable for its rigidity and the presence of a nitrogen atom, which imparts significant chemical reactivity and potential biological activity. The bicyclo[3.2.1]octane ring system is a common motif in many biologically active natural products, particularly sesquiterpenes and diterpenes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing bicyclo[3.2.1]octan-3-amine involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method allows for the efficient construction of the bicyclic framework with high stereoselectivity. Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of this compound. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Structural Overview

Bicyclo[3.2.1]octan-3-amine is characterized by a rigid bicyclic framework containing a nitrogen atom, which enhances its chemical reactivity and potential biological activity. The unique structure allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural properties contribute to enhancing drug efficacy while minimizing side effects. For instance, derivatives of this compound have been investigated for their potential to modulate neurotransmitter systems, which is crucial for developing treatments for neurological disorders .

Neuroscience Research

Research involving this compound has provided insights into neurotransmitter systems, particularly dopamine and serotonin pathways. Studies have shown that compounds derived from this compound can influence these pathways, offering potential therapeutic avenues for conditions such as depression and anxiety disorders .

Drug Delivery Systems

The compound can be incorporated into drug delivery formulations to improve the bioavailability and controlled release of therapeutic agents. This application is particularly important in enhancing patient compliance and ensuring optimal therapeutic outcomes .

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis, enabling the creation of complex molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, making it valuable for researchers in medicinal chemistry and materials science .

Chemical Reactions Analysis

This compound undergoes several key reactions that facilitate its application in different fields:

Type of Reaction Description Common Reagents
OxidationConverts the amine to ketones or carboxylic acidsPotassium permanganate
ReductionConverts the amine group to alcoholsLithium aluminum hydride
SubstitutionNucleophilic substitution leading to various derivativesAlkyl halides

Case Study 1: Synthesis of Analgesics

In a study focused on developing new analgesics, this compound was used as an intermediate to synthesize compounds that exhibited significant pain-relieving properties while minimizing adverse effects associated with traditional analgesics.

Case Study 2: Neuropharmacological Studies

Research investigating the interaction of this compound derivatives with dopamine receptors has shown promising results in modulating receptor activity, suggesting potential applications in treating Parkinson's disease and other movement disorders.

Comparison with Similar Compounds

Bicyclo[3.2.1]octan-3-amine can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and tricyclo[3.2.1.02.7]octane . These compounds share the bicyclic framework but differ in their functional groups and biological activities. The presence of the amine group in this compound imparts unique reactivity and potential for biological activity, distinguishing it from its analogs.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique bicyclic framework and chemical reactivity make it a valuable intermediate in the synthesis of complex molecules. The compound’s potential biological activities and industrial applications further highlight its importance in research and development.

Biological Activity

Bicyclo[3.2.1]octan-3-amine is a bicyclic amine compound characterized by its unique structure and significant potential for biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Structural Overview

This compound features a rigid bicyclic framework with a nitrogen atom that contributes to its chemical reactivity. This structural configuration is common in various biologically active compounds, particularly in the realm of natural products such as alkaloids.

The biological activity of bicyclic amines like this compound is often attributed to their interaction with neurotransmitter systems and other biological targets:

  • Target Interactions : The nitrogen atom in the bicyclic structure allows for interactions with neurotransmitter receptors, potentially influencing pathways related to dopamine and serotonin.
  • Biochemical Pathways : These compounds may affect various signaling pathways, including those involved in neuropharmacology and cancer biology.

Case Studies and Research Findings

  • Neuropharmacological Effects :
    • Research has indicated that derivatives of this compound exhibit binding affinity to dopamine transporters (DAT) and serotonin transporters (SERT), suggesting potential applications in treating mood disorders and addiction .
    • A study demonstrated that certain derivatives showed cytotoxic activity against glioblastoma and hepatocellular carcinoma cell lines, indicating their potential in cancer therapeutics .
  • Synthesis and Activity Correlation :
    • The synthesis of 2-azabicyclo[3.2.1]octane derivatives has been linked to enhanced biological activity due to their structural similarity to known bioactive compounds like nicotine and morphine .

Data Table: Biological Activity Summary

Compound Biological Activity Reference
This compoundBinding affinity for DAT and SERT
2-Azabicyclo[3.2.1]octaneCytotoxicity against tumor cell lines
8-Thiabicyclo[3.2.1]octanesInhibition of monoamine uptake

Synthetic Approaches

The synthesis of this compound typically involves advanced catalytic systems, allowing for high yields and purity:

  • Intramolecular Diels-Alder Reaction : A common method for synthesizing this compound involves the intramolecular Diels-Alder reaction followed by cyclopropane ring opening.
  • Enantioselective Synthesis : Recent studies have focused on developing enantioselective methods using chiral catalysts to enhance the biological activity of the synthesized compounds.

Properties

IUPAC Name

bicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-4-6-1-2-7(3-6)5-8/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYGEIZENRQYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536346
Record name Bicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736867-32-6
Record name Bicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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